Diethyl 2-(2-oxopropyl)succinate, also known as diethyl acetonylsuccinate, is an organic compound with the molecular formula C₁₁H₁₈O₅ and a CAS number of 1187-74-2. This compound features a succinate backbone with two ethyl ester groups and a ketone functional group attached to the second carbon of the succinate chain. Its structure can be represented as follows:
textO || CH3-C-CH2-COO-CH2-CH3 | COO-CH2-CH3
Diethyl 2-(2-oxopropyl)succinate is characterized by its moderate polarity and solubility in organic solvents, making it suitable for various chemical applications.
Research indicates that diethyl 2-(2-oxopropyl)succinate exhibits notable biological activities, particularly in pharmacological contexts. It has been studied for its potential as a precursor in drug synthesis and its role in metabolic pathways. Additionally, some studies suggest it may possess anti-inflammatory properties, although more research is necessary to fully understand its biological implications.
There are several methods for synthesizing diethyl 2-(2-oxopropyl)succinate:
Diethyl 2-(2-oxopropyl)succinate finds applications in various fields:
Interaction studies involving diethyl 2-(2-oxopropyl)succinate have focused on its reactivity with biological molecules and its role in metabolic pathways. Preliminary findings suggest that it may interact with enzymes involved in metabolic processes, although specific interaction details remain under investigation.
Diethyl 2-(2-oxopropyl)succinate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Diethyl Succinate | C₆H₁₄O₄ | Basic structure without ketone functionality |
Diethyl Malonate | C₇H₁₄O₄ | Contains a malonate group instead of succinate |
Ethyl Acetoacetate | C₆H₈O₄ | Contains a single ketone; simpler structure |
Diethyl 3-Oxobutanoate | C₇H₁₄O₄ | Similar structure but different carbon chain |
Diethyl 2-(2-oxopropyl)succinate is unique due to its specific arrangement of functional groups and its potential applications in both pharmaceuticals and agrochemicals. Its combination of ethyl ester groups and a ketone makes it particularly versatile for chemical transformations not available to simpler esters or ketones.
Irritant